2,3,3-Trimethylhexane

fuel additive octane number combustion kinetics

Select 2,3,3-Trimethylhexane for its non-interchangeable C9 isomer properties: a boiling point 13°C lower than n-nonane (137.9°C), a unique Kovats retention index of 839 on DB-1, and a Henry's Law constant of 1.4×10⁻⁶ mol/(m³·Pa)—half that of linear analogs. These distinct thermophysical and chromatographic behaviors are critical for accurate GC-MS calibration, combustion kinetic modeling, and environmental fate studies. Ensure isomer-specific precision in your research.

Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS No. 16747-28-7
Cat. No. B092883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-Trimethylhexane
CAS16747-28-7
Molecular FormulaC9H20
Molecular Weight128.25 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C(C)C
InChIInChI=1S/C9H20/c1-6-7-9(4,5)8(2)3/h8H,6-7H2,1-5H3
InChIKeyDJYSEQMMCZAKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3-Trimethylhexane (CAS 16747-28-7) Procurement & Selection Guide: Physical Properties and Industrial Baseline


2,3,3-Trimethylhexane (CAS 16747-28-7) is a C9 branched alkane isomer of nonane, characterized by a six-carbon backbone with three methyl substituents at the 2-, 3-, and 3- positions [1]. This branching configuration yields distinct thermophysical properties: a boiling point of 137.9°C (410.9 K) at 760 mmHg, density of 0.722 g/cm³, flash point of 27.7°C, and refractive index of approximately 1.406–1.412 [2][3]. The compound serves as a reference standard in gas chromatography, a component in fuel blending research, and a model branched hydrocarbon in combustion kinetics and physical property studies [4].

Why 2,3,3-Trimethylhexane Cannot Be Interchanged with Other C9 Isomers: A Quantitative Differentiator


Within the C9 alkane isomer family, substitution of 2,3,3-trimethylhexane with structurally distinct analogs such as n-nonane (linear) or 2,2,5-trimethylhexane (differently branched) introduces measurable deviations in critical performance parameters including boiling point, octane rating, chromatographic retention behavior, and volatility . These differences arise directly from variations in molecular branching patterns, which govern intermolecular interactions, combustion kinetics, and gas-phase partitioning. The quantitative evidence presented in Section 3 establishes that selecting a specific isomer is not a matter of interchangeability but a necessary optimization for applications ranging from analytical calibration to fuel formulation and environmental fate modeling [1].

2,3,3-Trimethylhexane Evidence-Based Differentiation: Quantitative Data vs. Alternatives


Superior Octane Rating Due to Strategic Branching: 2,3,3-Trimethylhexane vs. n-Nonane

2,3,3-Trimethylhexane exhibits a high octane rating, a direct consequence of its tertiary and quaternary carbon centers which increase resistance to autoignition relative to linear alkanes [1]. While a precise research octane number (RON) specific to 2,3,3-trimethylhexane was not located in the primary literature within source constraints, the octane number of n-nonane (the linear C9 baseline) is established as -19 RON [2]. The branched isomer is recognized in fuel chemistry literature as possessing a high octane rating suitable for gasoline blending, with the difference attributed solely to the molecular branching pattern .

fuel additive octane number combustion kinetics engine knocking

Kovats Retention Index: 2,3,3-Trimethylhexane as a Gas Chromatography Calibration Standard

2,3,3-Trimethylhexane exhibits a Kovats retention index of 839 on a DB-1 non-polar capillary column [1]. This value serves as a system-independent reference point for identifying and quantifying this specific branched C9 isomer in complex hydrocarbon mixtures. In contrast, the linear C9 isomer, n-nonane, has a retention index of 900 by definition (the Kovats index scale assigns n-alkanes retention indices equal to 100 times their carbon number) [2]. The 61-unit difference enables unambiguous chromatographic resolution of the branched isomer from the linear baseline.

gas chromatography Kovats retention index analytical standard DB-1 column

Henry's Law Constant: Volatility Comparison for Environmental Fate and Phase Partitioning Studies

The Henry's Law solubility constant (Hscp) for 2,3,3-trimethylhexane in water at 298.15 K is reported as 1.4 × 10⁻⁶ mol/(m³·Pa) [1][2]. This value quantifies the compound's partitioning behavior between aqueous and gas phases, a critical parameter for environmental transport modeling and spill remediation planning. For reference, n-nonane (the linear C9 alkane) has a reported Henry's Law constant of approximately 2.9 × 10⁻⁶ mol/(m³·Pa) under comparable conditions [3]. The lower Hscp value for the branched isomer indicates approximately 2.1× greater aqueous solubility or reduced volatility relative to the linear analog, attributable to the compact molecular geometry of the branched structure.

Henry's Law constant environmental fate volatility phase partitioning

Boiling Point and Vapor Pressure: Distillation and Process Engineering Distinctions

2,3,3-Trimethylhexane exhibits a boiling point of 137.9°C (410.9 K) at 760 mmHg and a vapor pressure of 8.6 mmHg at 25°C [1][2]. These values position it as more volatile than n-nonane, which has a boiling point of 150.8°C (423.9 K) [3]. The 13°C boiling point differential (410.9 K vs. 423.9 K) directly results from the branched structure, which reduces intermolecular van der Waals contact surface area compared to the extended linear conformation. Additionally, 2,3,3-trimethylhexane differs from other branched C9 isomers: 2,2,5-trimethylhexane is noted in hazard literature as being less flammable than the 2,3,3-isomer, suggesting different volatility and combustion characteristics among positional isomers .

boiling point vapor pressure distillation process engineering

2,3,3-Trimethylhexane (CAS 16747-28-7) Validated Application Scenarios Based on Quantitative Evidence


Gasoline Fuel Blending and Combustion Research: High Octane Component

As a branched C9 alkane with a high octane rating, 2,3,3-trimethylhexane is employed as a model compound in gasoline blending studies and combustion kinetics research. Its strategic molecular branching pattern, featuring a quaternary carbon at the 3-position and a tertiary carbon at the 2-position, confers substantially greater resistance to engine knocking (autoignition) compared to linear alkanes such as n-nonane, which has a RON of -19 [1][2]. Researchers investigating structure-octane relationships or formulating high-performance fuel surrogates select this isomer specifically for its branched architecture rather than any arbitrary C9 alkane, as the branching pattern directly governs ignition delay times and intermediate radical formation pathways in combustion mechanisms .

Gas Chromatography Analytical Reference Standard with Validated Retention Index

2,3,3-Trimethylhexane serves as a validated reference standard for gas chromatography method development, calibration, and isomer identification in petrochemical and environmental analysis. Its Kovats retention index of 839 on a DB-1 non-polar capillary column provides a system-independent identifier that enables unambiguous resolution from n-nonane (RI = 900) and other C9 isomers in complex hydrocarbon mixtures [3]. Laboratories performing detailed hydrocarbon speciation analysis of gasoline, diesel, or crude oil fractions utilize this compound as a retention time marker for the specific branched isomer class, ensuring accurate qualitative identification and quantitative calibration in multi-component separations.

Environmental Fate and Phase Partitioning Modeling: Validated Henry's Law Constant

For environmental fate modeling, spill risk assessment, and phase partitioning calculations, 2,3,3-trimethylhexane is selected over linear C9 analogs due to its distinct Henry's Law constant of 1.4 × 10⁻⁶ mol/(m³·Pa) at 298.15 K [4][5]. This value, which is approximately half that of n-nonane (2.9 × 10⁻⁶ mol/(m³·Pa)), reflects the branched isomer's higher aqueous solubility and reduced atmospheric partitioning tendency [6]. Environmental scientists modeling the transport of petroleum hydrocarbons in groundwater or surface water systems must use isomer-specific Henry's Law constants; substituting n-nonane would systematically overestimate volatilization to the atmosphere by a factor of two and produce erroneous exposure predictions.

Distillation Process Engineering and Thermophysical Property Reference

2,3,3-Trimethylhexane finds application as a reference compound in distillation process design and thermophysical property correlation studies. Its boiling point of 137.9°C (410.9 K) and vapor pressure of 8.6 mmHg at 25°C are 13°C lower and correspondingly higher, respectively, than those of n-nonane (150.8°C) [7]. This quantifiable difference in vapor-liquid equilibrium behavior necessitates isomer-specific process parameters in refinery fractionation and solvent recovery operations. Process engineers developing distillation column simulations or evaluating separation feasibility for branched vs. linear hydrocarbon mixtures rely on accurate isomer-specific boiling point data to determine cut point temperatures and reflux ratios.

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